(1,3-Benzoxazol-2-yl)(4-fluorophenyl)methyl N-methylcarbamate
Description
(1,3-Benzoxazol-2-yl)(4-fluorophenyl)methyl N-methylcarbamate is a complex organic compound that features a benzoxazole ring fused with a fluorophenyl group and a carbamate moiety
Properties
CAS No. |
109243-65-4 |
|---|---|
Molecular Formula |
C16H13FN2O3 |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(4-fluorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13FN2O3/c1-18-16(20)22-14(10-6-8-11(17)9-7-10)15-19-12-4-2-3-5-13(12)21-15/h2-9,14H,1H3,(H,18,20) |
InChI Key |
HIOIEZFPSXDMIT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=CC=C(C=C1)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(4-fluorophenyl)methyl N-methylcarbamate typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving 2-aminophenol and an appropriate aldehyde or acid derivative.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoxazole.
Carbamate Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
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